4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde

Catalog No.
S13348995
CAS No.
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde

Product Name

4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde

IUPAC Name

4-[4-(hydroxymethyl)phenyl]benzaldehyde

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-9,16H,10H2

InChI Key

WFALZHHFUUNZNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)C=O

4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde is an organic compound characterized by its biphenyl structure, featuring a hydroxymethyl group and an aldehyde functional group. Its molecular formula is C13H12O2C_{13}H_{12}O_2, and it has a molecular weight of approximately 200.24 g/mol. The compound is part of a broader class of biphenyl derivatives, which are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science.

The chemical reactivity of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde is primarily influenced by the presence of the hydroxymethyl and aldehyde groups. These functional groups can participate in several reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: The aldehyde can also be reduced to form primary alcohols.
  • Condensation Reactions: The hydroxymethyl group can participate in condensation reactions with various amines or alcohols to form imines or ethers, respectively.

These reactions are significant in synthetic organic chemistry for creating more complex molecules from simpler precursors.

Research indicates that 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde exhibits potential biological activities. The presence of the hydroxymethyl and aldehyde groups allows the compound to interact with biological macromolecules such as proteins and enzymes. These interactions may modulate enzyme activity through hydrogen bonding and covalent modifications, potentially influencing various biochemical pathways relevant to therapeutic applications.

Several methods have been developed for synthesizing 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde:

  • Direct Hydroxymethylation: A common route involves the hydroxymethylation of biphenyl derivatives using formaldehyde under acidic or basic conditions.
  • Formylation: The introduction of the aldehyde group can be achieved through formylation reactions using reagents like Vilsmeier-Haack or other formylating agents.
  • Multi-Step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies to selectively introduce functional groups at specific positions on the biphenyl framework .

4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting specific diseases.
  • Material Science: Its unique chemical properties make it suitable for use in the synthesis of novel materials, including polymers and resins.
  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic compounds.

Studies on the interactions of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde with biological targets reveal that its hydroxymethyl and aldehyde groups can form significant interactions with enzymes and proteins. These interactions may lead to alterations in enzyme kinetics or protein conformation, highlighting its potential as a modulator in biochemical pathways.

Several compounds share structural similarities with 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberStructural FeaturesUnique Characteristics
4'-Formyl-[1,1'-biphenyl]-3-carboxylic acid222180-20-3Formyl and carboxylic groupsPotentially useful in further derivatization
4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid773872-69-8Hydroxymethyl groupIncreased solubility and potential biological activity
3'-Methyl-[1,1'-biphenyl]-4-carbaldehydeNot specifiedMethyl substitution on biphenylAlters electronic properties compared to unsubstituted
4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]Not specifiedMethoxy and trifluoromethyl groupsEnhanced reactivity due to trifluoromethyl group

The uniqueness of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde lies in its specific combination of functional groups that allow for diverse reactivity while maintaining a biphenyl backbone that is prevalent in many biologically active compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

212.083729621 g/mol

Monoisotopic Mass

212.083729621 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

Explore Compound Types